1-(Benzyloxy)-4-chloro-2-nitrobenzene

Descripción general

Descripción

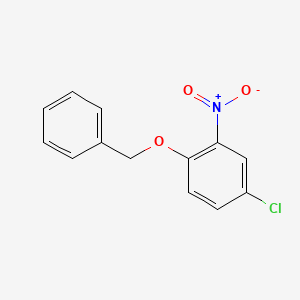

1-(Benzyloxy)-4-chloro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-chloro-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-4-chlorobenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzyloxy)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(Benzyloxy)-4-chloro-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Aplicaciones Científicas De Investigación

1-(Benzyloxy)-4-chloro-2-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

1-(Benzyloxy)-4-chloro-2-nitrobenzene can be compared with other similar compounds, such as:

1-(Benzyloxy)-4-nitrobenzene: Lacks the chlorine substituent, which can affect its reactivity and applications.

1-(Benzyloxy)-4-chloro-2-aminobenzene: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

1-(Benzyloxy)-4-chloro-2-hydroxybenzene: The hydroxy group introduces different reactivity and potential for hydrogen bonding interactions.

Actividad Biológica

1-(Benzyloxy)-4-chloro-2-nitrobenzene is a chemical compound with diverse applications in medicinal chemistry and biological research. Its structure, which includes a chloro and nitro group on the benzene ring, suggests potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C13H10ClN2O3

- Molecular Weight : 270.68 g/mol

- CAS Number : 92044-52-5

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyloxy compounds have been tested against various bacterial strains, showing promising results:

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | E. coli | < 1 |

| This compound | S. aureus | < 1 |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. A study focusing on various nitro-substituted benzene derivatives reported their ability to inhibit cancer cell proliferation. The compound demonstrated notable cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 6.5 |

| A549 (lung cancer) | 7.0 |

This indicates that the compound may serve as a lead for developing new anticancer agents .

The biological activities of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell signaling pathways. The presence of the nitro group is crucial for its reactivity and biological effects, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

- Study on Antimicrobial Activity : A series of benzyloxy derivatives were synthesized and evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The results showed that most derivatives had IC50 values below 1 µg/mL, indicating strong anti-tubercular activity .

- Anticancer Evaluation : In a comparative study, various substituted nitrobenzene derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the benzene ring significantly influenced the activity, with some derivatives outperforming existing chemotherapeutics .

Propiedades

IUPAC Name |

4-chloro-2-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMNCUOEMZBSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.